molecular formula C11H8N2O2 B156224 3-Nitro-2-phenylpyridine CAS No. 134896-35-8

3-Nitro-2-phenylpyridine

Cat. No.: B156224
CAS No.: 134896-35-8
M. Wt: 200.19 g/mol
InChI Key: GEALTJGFPPNOJE-UHFFFAOYSA-N
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Description

3-Nitro-2-phenylpyridine is an aromatic heterocyclic compound with the molecular formula C11H8N2O2 It consists of a pyridine ring substituted with a nitro group at the third position and a phenyl group at the second position

Mechanism of Action

Target of Action

It is known that nitropyridines, a class of compounds to which 3-nitro-2-phenylpyridine belongs, are used in proteomics research . This suggests that they may interact with proteins or other biomolecules in the cell.

Mode of Action

It is known that the nitro group in nitropyridines can migrate from the 1-position to the 3-position by a [1,5] sigmatropic shift . This could potentially alter the compound’s interactions with its targets.

Biochemical Pathways

Given its use in proteomics research , it may be involved in pathways related to protein synthesis or degradation.

Result of Action

Given its use in proteomics research , it may have effects on protein expression or function.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-2-phenylpyridine typically involves the nitration of 2-phenylpyridine. One common method is the reaction of 2-phenylpyridine with dinitrogen pentoxide (N2O5) in an organic solvent, followed by treatment with sulfur dioxide (SO2) and hydrogen sulfite (HSO3-) in water. This method yields this compound with a high degree of regioselectivity .

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes, optimized for large-scale synthesis. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Nitro-2-phenylpyridine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products:

    Reduction: 3-Amino-2-phenylpyridine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives, though specific products depend on the conditions.

Scientific Research Applications

3-Nitro-2-phenylpyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 2-Phenylpyridine
  • 3-Nitropyridine
  • 2-Phenyl-3-nitropyridine

Comparison: 3-Nitro-2-phenylpyridine is unique due to the presence of both a nitro group and a phenyl group on the pyridine ring. This combination imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

3-nitro-2-phenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c14-13(15)10-7-4-8-12-11(10)9-5-2-1-3-6-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEALTJGFPPNOJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376451
Record name 3-nitro-2-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134896-35-8
Record name 3-nitro-2-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is significant about the reaction conditions used in the synthesis of δ-carbolines/carbazoles from 3-nitro-2-phenylpyridine derivatives?

A: The research highlights a novel synthetic approach using 1,2-bis(diphenylphosphino)ethane (DPPE) as a reducing agent to obtain δ-carbolines/carbazoles from this compound derivatives. [, ] This method is notable for its solvent-free conditions, offering potential advantages in terms of environmental friendliness and cost-effectiveness compared to traditional solvent-based methods.

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